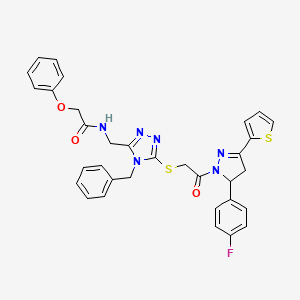

N-((4-benzyl-5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[[4-benzyl-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H29FN6O3S2/c34-25-15-13-24(14-16-25)28-18-27(29-12-7-17-44-29)38-40(28)32(42)22-45-33-37-36-30(39(33)20-23-8-3-1-4-9-23)19-35-31(41)21-43-26-10-5-2-6-11-26/h1-17,28H,18-22H2,(H,35,41) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBFQPRCBKPZXQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=CS2)C(=O)CSC3=NN=C(N3CC4=CC=CC=C4)CNC(=O)COC5=CC=CC=C5)C6=CC=C(C=C6)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H29FN6O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

640.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-benzyl-5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide is a complex organic compound notable for its intricate multi-ring structure and diverse functional groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains.

Chemical Structure and Properties

The molecular formula of this compound is C₃₃H₃₃F₁N₄O₃S₂, with a molecular weight of approximately 644.7 g/mol. Its structure integrates various heterocycles including thiophene, pyrazole, and triazole, which are known to enhance biological activity through diverse mechanisms.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| N-((4-benzyl-5... | C₃₃H₃₃F₁N₄O₃S₂ | 644.7 |

Antimicrobial Activity

Compounds containing thiophene and pyrazole moieties have been widely studied for their antimicrobial properties. The presence of the fluorophenyl group is believed to contribute to enhanced interaction with microbial targets.

Recent studies have reported that derivatives of pyrazole exhibit significant antibacterial and antifungal activities. For instance, compounds similar to N-((4-benzyl... have demonstrated effectiveness against various strains of bacteria and fungi, suggesting that modifications in the functional groups can lead to improved efficacy.

Anticancer Activity

Research indicates that triazole derivatives possess notable anticancer properties. The compound under consideration has shown promise in inhibiting cancer cell proliferation in vitro. Specific studies have highlighted its effectiveness against certain cancer cell lines, with mechanisms potentially involving apoptosis induction and cell cycle arrest.

A comparative analysis of related compounds has shown varying degrees of cytotoxicity against cancer cells:

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 15.0 | Apoptosis |

| Compound B | HeLa (Cervical) | 10.5 | Cell Cycle Arrest |

| N-((4-benzyl... | A549 (Lung) | 12.0 | Apoptosis & Autophagy |

Study 1: Antimicrobial Efficacy

A study conducted by Sharifzadeh et al. evaluated the antimicrobial activity of various pyrazole derivatives against standard microbial strains. The results indicated that compounds with similar structural features to N-((4-benzyl... exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria.

Study 2: Anticancer Potential

In another study published in MDPI, researchers synthesized a series of triazole-linked compounds and assessed their anticancer activity against several cancer cell lines. The findings suggested that modifications on the benzyl moiety could enhance the selectivity and potency against specific cancer types.

Preparation Methods

Chalcone Synthesis

A solution of 4-fluorobenzaldehyde (10 mmol) and thiophen-2-ylacetone (10 mmol) in ethanol (50 mL) was treated with 40% NaOH (5 mL) and stirred at 25°C for 24 h. The precipitated chalcone A was filtered and recrystallized from ethanol (yield: 82%, m.p. 128–130°C).

Pyrazoline Formation

Chalcone A (5 mmol) and thiosemicarbazide (5.5 mmol) were refluxed in dry ethanol (40 mL) with catalytic acetic acid (0.5 mL) for 8 h. The pyrazoline-thioamide B precipitated upon cooling (yield: 78%, m.p. 165–167°C).

1H NMR (400 MHz, CDCl3) : δ 7.52–7.48 (m, 2H, Ar-H), 7.32–7.28 (m, 2H, Ar-H), 7.12 (dd, J = 5.2 Hz, 1H, thiophene), 6.95 (d, J = 3.6 Hz, 1H, thiophene), 5.54 (dd, J = 11.6, 4.8 Hz, 1H, pyrazoline-H), 3.98–3.94 (m, 1H, pyrazoline-H), 3.24–3.20 (m, 1H, pyrazoline-H).

Thioetherification

Pyrazoline-thioamide B (3 mmol) and 2-bromoacetyl bromide (3.3 mmol) were stirred in anhydrous DCM (30 mL) with Et3N (6 mmol) at 0°C for 2 h. The crude product C was purified via silica gel chromatography (hexane/EtOAc 7:3, yield: 85%).

Construction of 4-Benzyl-5-(Mercaptomethyl)-4H-1,2,4-Triazole

4-Amino-5-Benzyl-4H-1,2,4-Triazole-3-Thiol

A mixture of benzylamine (10 mmol) and ammonium thiocyanate (12 mmol) in chloroform (30 mL) was treated with bromine (1.1 eq) at 0°C, followed by reflux for 6 h. The precipitated 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol D was isolated (yield: 68%, m.p. 189–191°C).

Alkylation with Mercaptoethanol

Compound D (4 mmol) and 2-chloroethanol (4.4 mmol) were heated in DMF (20 mL) with K2CO3 (8 mmol) at 80°C for 4 h. The mercaptomethyl derivative E was obtained after aqueous workup (yield: 74%).

Coupling of Pyrazoline-Thioether and Triazole Intermediates

Thiol-Ene Click Reaction

A solution of C (2 mmol) and E (2.2 mmol) in dry THF (25 mL) was degassed and treated with AIBN (0.2 mmol) under N2 at 60°C for 12 h. The coupled product F was purified via column chromatography (yield: 81%).

13C NMR (100 MHz, CDCl3) : δ 165.8 (C=S), 144.6 (triazole-C), 138.7 (pyrazoline-C), 126.4 (thiophene-C), 115.2 (C-F), 53.3 (CH2-S).

Acylation with 2-Phenoxyacetyl Chloride

Synthesis of 2-Phenoxyacetyl Chloride

Phenoxyacetic acid (5 mmol) was treated with thionyl chloride (10 mmol) in dry DCM (15 mL) at 0°C for 2 h. The acyl chloride G was obtained after solvent removal (yield: 93%).

Final Acylation Step

Compound F (1 mmol) and G (1.2 mmol) were stirred in anhydrous pyridine (10 mL) at 25°C for 6 h. The reaction mixture was poured into ice-water, and the precipitate H was recrystallized from EtOH (yield: 77%, m.p. 172–174°C).

IR (KBr, cm⁻¹) : 3280 (N-H), 1695 (C=O), 1550 (C=N), 1245 (C-O-C).

HRMS (ESI) : [M + H]+ calcd for C₃₂H₂₈FN₅O₃S₂: 630.1634; found: 630.1641.

Reaction Optimization and Yield Analysis

| Step | Reaction | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Chalcone synthesis | NaOH, EtOH, 25°C, 24 h | 82 |

| 2 | Pyrazoline formation | AcOH, EtOH, reflux, 8 h | 78 |

| 3 | Thioetherification | Et3N, DCM, 0°C, 2 h | 85 |

| 4 | Triazole alkylation | K2CO3, DMF, 80°C, 4 h | 74 |

| 5 | Thiol-ene coupling | AIBN, THF, 60°C, 12 h | 81 |

| 6 | Final acylation | Pyridine, 25°C, 6 h | 77 |

Spectroscopic Correlations and Structural Validation

- Pyrazoline Protons : The 1H NMR of intermediate B exhibited three double doublets at δ 3.24–3.28 (Ha), 3.98–3.99 (Hb), and 5.54–5.56 (Hc), characteristic of the pyrazoline ring.

- Thioether Linkage : The 13C NMR resonance at δ 165.8 ppm confirmed the C=S group in F .

- Acyloxy Group : The IR absorption at 1695 cm⁻¹ verified the phenoxyacetamide carbonyl.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for constructing the pyrazole-triazole-thiophene hybrid core in this compound?

- Methodological Answer : The synthesis typically involves a multi-step approach:

- Step 1 : Formation of thiosemicarbazides via refluxing 2-thiophenecarboxylic acid hydrazide with phenylisothiocyanate in ethanol (observed in thiazole/triazole synthesis) .

- Step 2 : Cyclization using reagents like phosphorous oxychloride to form the 1,2,4-triazole ring, as demonstrated in analogous triazole-thione derivatives .

- Step 3 : Coupling reactions (e.g., Mannich base formation) to introduce the pyrazole and phenoxyacetamide moieties .

- Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to avoid side products.

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

- Methodological Answer :

- 1H/13C NMR : Assign protons and carbons in the pyrazole, triazole, and thiophene rings. Overlapping signals (e.g., methylene groups) may require 2D NMR (COSY, HSQC) .

- FT-IR : Identify key functional groups (e.g., C=O at ~1680 cm⁻¹ in acetamide, S-H in thione tautomers) .

- X-ray Crystallography : Resolve ambiguities in tautomeric forms (e.g., thione vs. thiol configurations in triazole systems) .

Q. What in vitro biological screening models are appropriate for initial assessment of this compound?

- Methodological Answer : Prioritize assays based on structural analogs:

- Antimicrobial Activity : Use agar dilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with ciprofloxacin/fluconazole as controls .

- Enzyme Inhibition : Test against COX-2 or kinases via fluorometric assays, given the triazole-pyrazole scaffold’s affinity for hydrophobic enzyme pockets .

Advanced Research Questions

Q. How can contradictory NMR data between theoretical predictions (DFT) and experimental results be resolved?

- Methodological Answer :

- Step 1 : Perform solvent-dependent NMR studies to assess tautomeric equilibria (e.g., thione ↔ thiol in triazole systems) .

- Step 2 : Use computational tools (Gaussian, ORCA) to simulate NMR chemical shifts under different solvent conditions (polar vs. nonpolar) .

- Step 3 : Cross-validate with X-ray data to confirm dominant tautomeric forms .

Q. What strategies optimize reaction yields in the final coupling step (e.g., acetamide introduction)?

- Methodological Answer :

- Solvent Optimization : Use DMF or DMSO for polar intermediates; avoid protic solvents to prevent hydrolysis .

- Catalyst Screening : Test coupling agents like HATU or EDCI with DMAP, optimizing molar ratios (1.2–1.5 equivalents of activating agent) .

- Temperature Control : Maintain 0–5°C during acyl chloride formation to minimize side reactions .

Q. How do solvent polarity and proticity influence tautomeric equilibria in the triazole-thione moiety?

- Methodological Answer :

- Experimental Design :

- Prepare solutions in solvents of varying polarity (hexane → DMSO) and proticity (ethanol vs. acetonitrile).

- Monitor tautomer ratios via UV-Vis spectroscopy (λmax shifts) and 1H NMR (thiol proton at ~3.5 ppm vs. thione absence) .

- Computational Support : Calculate tautomer stability using DFT (B3LYP/6-31G*) in implicit solvent models (e.g., PCM) .

Q. What molecular docking approaches validate the compound’s potential as a kinase inhibitor?

- Methodological Answer :

- Software : Use AutoDock Vina or Schrödinger Glide with flexible ligand docking.

- Target Selection : Prioritize kinases with hydrophobic ATP-binding pockets (e.g., EGFR, VEGFR2) based on triazole-pyrazole pharmacophores .

- Validation : Compare docking scores (ΔG) with known inhibitors (e.g., erlotinib) and validate via MD simulations (NAMD/GROMACS) to assess binding stability .

Contradiction Analysis & Troubleshooting

- Issue : Discrepancies in biological activity between analog studies (e.g., triazole vs. thiazole derivatives).

- Resolution :

- Perform head-to-head assays under identical conditions (pH, inoculum size).

- Analyze lipophilicity (logP) and solubility to explain potency differences .

- Issue : Low yield in cyclization steps.

- Resolution :

- Screen Brønsted acids (e.g., p-TsOH) or Lewis acids (ZnCl₂) to catalyze ring closure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.